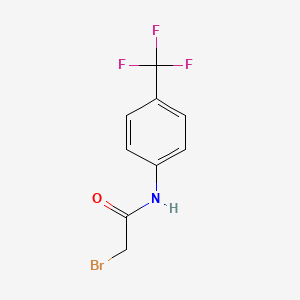

2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide involves several steps, including acetylation, esterification, and sometimes bromination or chlorination to introduce specific functional groups. For example, synthesis methods might involve using N-methylaniline, chloracetyl chloride, anhydrous sodium acetate, and methanol through acetylation, esterification, and ester interchange steps (Zhong-cheng & Wan-yin, 2002).

Molecular Structure Analysis

The molecular structure of related compounds showcases "V" shaped configurations, intermolecular interactions such as N–H···O, N–H···N, and C–H···π contacts, which contribute to their stability and properties. For instance, compounds exhibit dihedral angles indicating the spatial arrangement of aromatic rings and functional groups, crucial for understanding their chemical behavior (Boechat et al., 2011).

Scientific Research Applications

Synthesis and Structural Analysis

A study by Ghazzali et al. (2012) demonstrated the synthesis of derivatives of 2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide using microwave-assisted solid-state synthesis. These derivatives were evaluated for antimicrobial activity against various bacterial strains and fungal species, showing selective high inhibitory effects (Ghazzali et al., 2012).

Chemical Shift Sensitivity in NMR Studies

Ye et al. (2015) explored the sensitivity of the 19F NMR chemical shift of various trifluoromethyl tags, including 2-bromo-N-(4-(trifluoromethyl)phenyl)acetamide. This study is significant for understanding the molecular environment and interactions in proteins (Ye et al., 2015).

Antimicrobial and Hemolytic Activity

Gul et al. (2017) synthesized derivatives of 2-bromo-N-[4-(4-morpholinyl)phenyl]acetamide, demonstrating antimicrobial and hemolytic activity. The compounds showed variable activity against selected microbial species, providing insights into potential antimicrobial applications (Gul et al., 2017).

Potential Pesticide Applications

Research by Olszewska et al. (2008) on derivatives of N-alkyl (aryl)-2,4-dichlorophenoxyacetamide, including compounds related to 2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide, characterized these compounds as potential pesticides. The study provided essential data on their X-ray powder diffraction patterns (Olszewska et al., 2008).

Analgesic and Anti-inflammatory Activities

Research on related acetamide derivatives demonstrated analgesic and anti-inflammatory activities. A study by Gopa et al. (2001) showed that bromophenyl azo derivatives, similar in structure to 2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide, exhibited significant activity comparable to standard drugs (Gopa et al., 2001).

Antimicrobial Activity and Quantum Calculations

Fahim and Ismael (2019) studied the antimicrobial activity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives. They also performed quantum calculations, correlating the experimental results with theoretical predictions, enhancing our understanding of the antimicrobial mechanisms of these compounds (Fahim & Ismael, 2019).

Safety and Hazards

The compound is labeled with the GHS07 pictogram. The signal word is “Warning” and the hazard statements include H315-H319-H335, indicating that it causes skin and eye irritation and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

Relevant Papers There are related peer-reviewed papers and technical documents available for “2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide” at Sigma-Aldrich .

properties

IUPAC Name |

2-bromo-N-[4-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF3NO/c10-5-8(15)14-7-3-1-6(2-4-7)9(11,12)13/h1-4H,5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEOPWEWRBFPVKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)NC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20191621 | |

| Record name | 4-(Trifluoromethyl)-alpha-bromo-acetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20191621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide | |

CAS RN |

3823-19-6 | |

| Record name | 4-(Trifluoromethyl)-alpha-bromo-acetanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003823196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Trifluoromethyl)-alpha-bromo-acetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20191621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(Bromoacetyl)-4-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is 2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide used as a tag in 19F NMR protein studies?

A1: 2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide serves as a useful tag in 19F NMR protein studies due to the presence of the trifluoromethyl (CF3) group. [, ] The CF3 group exhibits inherent sensitivity to changes in its chemical environment, leading to detectable shifts in the 19F NMR spectrum. This sensitivity allows researchers to probe protein dynamics, interactions, and conformational changes by observing the CF3 signal.

Q2: How do tautomeric pyridone tags compare to 2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide in terms of sensitivity for 19F NMR studies?

A2: Research suggests that certain tautomeric pyridone tags, specifically 6-(trifluoromethyl)-2-pyridone (6-TFP), demonstrate superior sensitivity compared to 2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide in 19F NMR studies. [] This enhanced sensitivity arises from the pyridone's ability to tautomerize, leading to a wider range of electron delocalization and consequently, greater chemical shift dispersion in 19F NMR spectra. When tested with Gsα and human serum albumin (HSA), the 6-TFP tag provided better resolution of various functional states compared to the conventional 2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide tag. []

Q3: What factors might researchers consider when choosing between 2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide and other tags for 19F NMR protein studies?

A3: When choosing between 2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide and alternative tags, researchers consider several factors:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

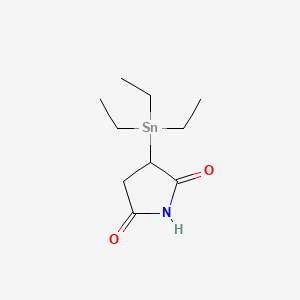

![N-[3-(4-morpholinylsulfonyl)phenyl]-4-(2-oxo-1-pyrrolidinyl)benzamide](/img/structure/B1226244.png)

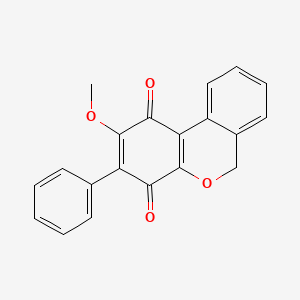

![2-(1-Adamantyl)acetic acid 2-[3-[2-(4-bromophenyl)-2-oxoethyl]-4-methyl-5-thiazol-3-iumyl]ethyl ester](/img/structure/B1226246.png)

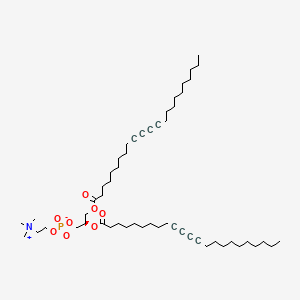

![2-(1,3-dimethyl-2,6-dioxo-7-purinyl)-N-[3-[(4-methoxyphenyl)sulfamoyl]-4-methylphenyl]acetamide](/img/structure/B1226250.png)

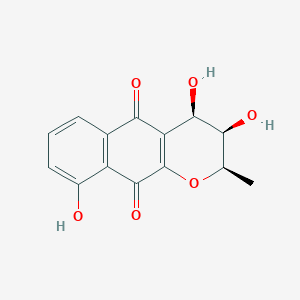

![5-Tert-butyl-3-(4-chlorophenyl)-7-(2-ethyl-1-imidazolyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1226251.png)

![5-nitro-N-[(4-propan-2-ylphenyl)methyl]-2-pyridinamine](/img/structure/B1226252.png)